![molecular formula C18H22O3 B5141663 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5141663.png)
4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3-Methoxyphenoxy)propoxy]-1,2-dimethylbenzene is an organic compound characterized by its complex aromatic structure. This compound features a benzene ring substituted with methoxyphenoxy and propoxy groups, making it a molecule of interest in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene typically involves multiple steps:
Starting Materials: The synthesis begins with 1,2-dimethylbenzene (o-xylene) and 3-methoxyphenol.
Etherification: 3-Methoxyphenol is reacted with 1-bromo-3-chloropropane under basic conditions to form 3-(3-methoxyphenoxy)propane.
Coupling Reaction: The intermediate 3-(3-methoxyphenoxy)propane is then coupled with 1,2-dimethylbenzene using a Friedel-Crafts alkylation reaction, typically catalyzed by aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a phenol derivative.
Reduction: The aromatic ring can be reduced under specific conditions, though this is less common due to the stability of the aromatic system.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like FeCl3.
Major Products
Oxidation: Formation of 3-(3-hydroxyphenoxy)propoxy-1,2-dimethylbenzene.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated derivatives at specific positions on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene is used as a building block for more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and the development of new materials.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity. The presence of the methoxy group can influence the compound’s interaction with biological molecules, making it a candidate for drug development studies.
Medicine
While not a drug itself, this compound’s derivatives could be explored for medicinal properties, particularly in the development of new pharmaceuticals targeting specific pathways influenced by its structure.
Industry
In industrial applications, this compound can be used in the synthesis of polymers, resins, and other materials where its aromatic structure imparts desirable physical and chemical properties.
Mechanism of Action
The mechanism by which 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene exerts its effects depends on its specific application. In chemical reactions, its aromatic ring and substituents influence reactivity and stability. In biological systems, the methoxy group can affect binding interactions with enzymes or receptors, potentially altering biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propoxybenzene: Similar structure but with different substitution patterns.
4-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in functional groups and reactivity.
3-(4-Methoxyphenyl)propionic acid: Similar backbone but with a carboxylic acid group instead of the propoxy linkage.
Uniqueness
4-[3-(3-Methoxyphenoxy)propoxy]-1,2-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methoxyphenoxy and propoxy groups on a dimethylbenzene core makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-8-9-18(12-15(14)2)21-11-5-10-20-17-7-4-6-16(13-17)19-3/h4,6-9,12-13H,5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFFLQOVEJNJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCOC2=CC=CC(=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-furyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5141590.png)
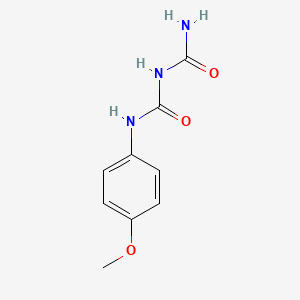
![5-[(5-chloropyridin-3-yl)oxymethyl]-N-(1-pyridin-4-ylpropyl)-1,2-oxazole-3-carboxamide](/img/structure/B5141603.png)
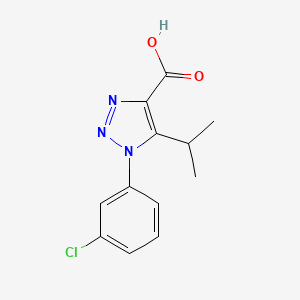
![2-Ethoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5141613.png)
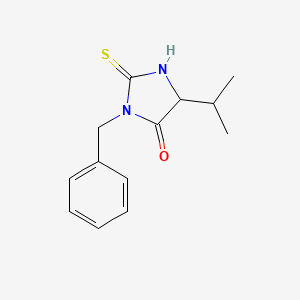
![ethyl 3-benzyl-1-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B5141627.png)
![2-[Benzyl-[[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol](/img/structure/B5141631.png)
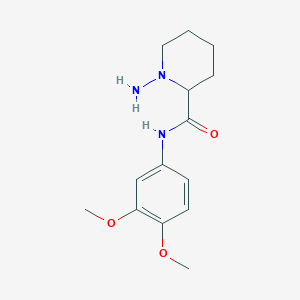
![2-CHLORO-N-[(PYRIDIN-4-YL)METHYL]-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE](/img/structure/B5141642.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5141656.png)
![(3Z)-1-ethyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5141658.png)
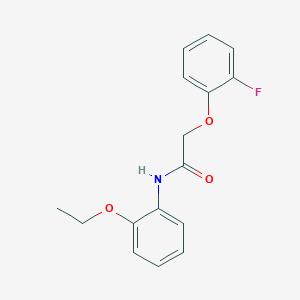
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-furylmethyl)-4-methylbenzamide](/img/structure/B5141687.png)
